2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
CAS No.:
Cat. No.: VC15981036
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H17N3O | 
|---|---|
| Molecular Weight | 195.26 g/mol | 
| IUPAC Name | 6-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one | 
| Standard InChI | InChI=1S/C10H17N3O/c1-6(2)13-10(14)8-5-4-7(3)11-9(8)12-13/h6-7,11-12H,4-5H2,1-3H3 | 
| Standard InChI Key | CSPBPYXIRCSJBO-UHFFFAOYSA-N | 
| Canonical SMILES | CC1CCC2=C(N1)NN(C2=O)C(C)C | 
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a bicyclic system where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The 4,5,6,7-tetrahydro designation indicates partial saturation of the pyridine ring, reducing aromaticity and introducing conformational flexibility .
Substituent Effects
- 
6-Methyl group: Positioned on the saturated pyridine ring, this substituent influences steric and electronic properties.
 - 
2-Isopropyl group: Attached to the pyrazole nitrogen, this bulky group modulates solubility and receptor interactions.
 - 
3-Hydroxyl group: A polar functional group capable of hydrogen bonding, critical for biological activity .
 
Molecular Data
| Property | Value | 
|---|---|
| Molecular formula | C₁₀H₁₇N₃O | 
| Molecular weight | 195.26 g/mol | 
| IUPAC name | 6-methyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-ol | 
| Canonical SMILES | CC1CCC2=C(N1)NN(C2=O)C(C)C | 
The molecular formula and weight are identical to its 5-methyl isomer, but structural differences arise from substituent positioning .
Synthesis and Production Strategies
Example Reaction Conditions (Adapted from ):
- 
Catalyst: Pd(dppf)Cl₂ (0.06 equiv)
 - 
Base: Na₂CO₃ (3.0 equiv)
 - 
Solvent: DMF/H₂O (30:1 v/v)
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Temperature: 100°C, 2 hours
 
Industrial Scalability
Continuous flow reactors may optimize yield and purity by maintaining precise control over:
- 
Temperature (±1°C)
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Pressure (1–5 bar)
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Residence time (minutes to hours).
 
Physicochemical Properties
Thermodynamic Parameters
- 
logP (predicted): ~1.8 (moderate lipophilicity due to isopropyl group)
 - 
Aqueous solubility: <1 mg/mL (limited by hydrophobic substituents)
 
Spectroscopic Signatures
- 
¹H NMR: Distinct signals for methyl groups (δ 1.2–1.4 ppm), pyridine protons (δ 2.5–3.5 ppm), and hydroxyl proton (δ 5.8 ppm, broad).
 - 
IR: Stretching vibrations for N-H (3300 cm⁻¹), C=O (1670 cm⁻¹), and aromatic C-N (1350 cm⁻¹) .
 
Comparison with Structural Analogs
2-Isopropyl-5-methyl Isomer
| Feature | 6-Methyl Derivative | 5-Methyl Isomer | 
|---|---|---|
| Ring saturation | 4,5,6,7-Tetrahydro | 4,5,6,7-Tetrahydro | 
| Methyl position | Pyridine C6 | Pyridine C5 | 
| Dipole moment (calc.) | 4.2 D | 3.8 D | 
The 6-methyl derivative exhibits greater polarity due to proximal hydroxyl and methyl groups.
Pyrazolo[3,4-d]pyrimidine Analogs
- 
Aromaticity: Fully conjugated systems in pyrimidine derivatives vs. partial saturation here.
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Bioactivity: Pyrimidine analogs show antiviral activity (e.g., ganciclovir), suggesting possible shared targets .
 
Future Research Directions
- 
Crystallographic studies: Determine precise bond angles and packing modes for materials engineering.
 - 
ADMET profiling: Evaluate metabolic stability and toxicity in vitro.
 - 
Derivatization libraries: Synthesize variants with altered substituents (e.g., fluoro-isopropyl groups).
 
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